His-Pro hydrochloride
Description
Identification of His-Pro as a Fundamental Dipeptide
L-histidyl-L-proline, commonly abbreviated as His-Pro, is a dipeptide composed of the amino acids L-histidine and L-proline. nih.gov Its identification as a fundamental biological molecule stems from its role as a precursor to the biologically active cyclic dipeptide, cyclo(His-Pro). researchgate.netoup.com While dipeptides themselves are the basic units of proteins, His-Pro's significance is intrinsically linked to the formation and functions of its cyclic derivative. mdpi.com The linear form, His-Pro, can be generated through the degradation of proteins containing this specific amino acid sequence. oup.com The chemical structure of His-Pro consists of an L-histidine residue linked to an L-proline residue via a peptide bond. nih.gov
Historical Context of Research on Cyclo(His-Pro)
The discovery and initial research into cyclo(His-Pro) date back to the 1970s, when it was identified as an endogenous molecule in the brain. researchgate.net Its structural relationship to TRH immediately sparked interest in its potential biological activities. researchgate.netnih.gov Early studies focused on its distribution in the central nervous system and its potential neuromodulatory effects. nih.gov A significant early finding was the ability of cyclo(His-Pro) to antagonize ethanol-induced narcosis, suggesting its interaction with central nervous system pathways. oup.com
Over the following decades, research expanded to explore a wider range of biological functions. Its neuroprotective role was first reported in the context of traumatic spinal cord injuries and later confirmed in other models of nervous system damage. researchgate.netnih.gov The investigation into its mechanisms of action has pointed towards its influence on dopaminergic systems and its ability to modulate cellular stress responses. researchgate.netnih.gov
Significance of His-Pro and Cyclo(His-Pro) in Biological Research
The significance of His-Pro and its cyclic form, cyclo(His-Pro), in biological research is multifaceted, spanning from fundamental cellular processes to potential therapeutic applications. Cyclo(His-Pro) is ubiquitously distributed throughout the central nervous system and is also found in various body fluids and the gastrointestinal tract. researchgate.netmdpi.comnih.gov This wide distribution hints at its involvement in a broad range of physiological functions.
One of the most extensively studied aspects of cyclo(His-Pro) is its neuroprotective activity. researchgate.netnih.gov It has been shown to protect against oxidative stress, a key factor in neurodegenerative diseases, by activating the Nrf2-ARE pathway, which upregulates the expression of antioxidant genes. oup.commdpi.com Research has also demonstrated its anti-inflammatory properties, including the inhibition of NF-κB nuclear accumulation, a key transcription factor in inflammatory responses. mdpi.commedchemexpress.com These properties make cyclo(His-Pro) a subject of interest for its potential in counteracting neuroinflammation-based degenerative pathologies. mdpi.comnih.gov
Beyond its neuroprotective effects, cyclo(His-Pro) has been implicated in metabolic regulation. It has been shown to influence the entero-insular axis and play a role in glucose homeostasis. researchgate.netnih.gov Studies have indicated that plasma levels of cyclo(His-Pro) increase after glucose ingestion, suggesting its function as a gut peptide. researchgate.net
Furthermore, recent research has even identified cyclo(His-Pro) in plants, where its levels increase under abiotic stress conditions, and it appears to play a role in stress tolerance by modulating the activity of key metabolic enzymes. oup.comoup.comresearchgate.netnih.gov The ability of cyclo(His-Pro) to cross the blood-brain barrier further enhances its significance as a potential therapeutic agent for central nervous system disorders. mdpi.commedchemexpress.comnovoprolabs.com
The diverse biological activities of cyclo(His-Pro) are summarized in the table below:
| Biological Activity | Key Findings |
| Neuroprotection | Protects against oxidative stress and has shown neuroprotective effects in models of spinal cord injury and neurodegenerative diseases. researchgate.netnih.gov |
| Anti-inflammatory | Inhibits NF-κB nuclear accumulation and down-regulates the expression of inflammatory markers like TNFα. mdpi.commedchemexpress.com |
| Metabolic Regulation | Influences the entero-insular axis and is involved in the regulation of blood glucose levels. researchgate.netnih.gov |
| Stress Response | In plants, its levels increase under abiotic stress, and it contributes to stress tolerance. oup.comoup.comresearchgate.netnih.gov |
| Enzyme Inhibition | Inhibits the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in both plants and humans. oup.comresearchgate.netnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H17ClN4O3 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H16N4O3.ClH/c12-8(4-7-5-13-6-14-7)10(16)15-3-1-2-9(15)11(17)18;/h5-6,8-9H,1-4,12H2,(H,13,14)(H,17,18);1H/t8-,9-;/m0./s1 |
InChI Key |
GVYYRQHKZOSILY-OZZZDHQUSA-N |
Origin of Product |
United States |
Synthesis and Chemical Modifications of His Pro Dipeptides and Analogues
Methodologies for Linear His-Pro Peptide Synthesis
The formation of the peptide bond between histidine and proline requires careful selection of protecting groups and coupling reagents to ensure high yields and prevent side reactions, such as racemization.
Solid-Phase Peptide Synthesis Approaches
Solid-phase peptide synthesis (SPPS) is a widely utilized method for the synthesis of peptides, including His-Pro. scielo.br In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated in a stepwise manner. scielo.br This approach simplifies the purification process as excess reagents and byproducts can be removed by simple filtration. lsu.edu
For the synthesis of His-Pro, proline is typically the first amino acid attached to the resin. The choice of resin is crucial; for instance, a trityl chloride resin can be used for the synthesis of C-terminal peptide acids and helps to minimize the formation of diketopiperazine. scielo.br The synthesis proceeds with the removal of the N-terminal protecting group of the resin-bound proline, followed by the coupling of a protected histidine derivative.
The imidazole (B134444) side chain of histidine is often protected to prevent side reactions. Common protecting groups for the imidazole nitrogen include the trityl (Trt) group in Fmoc-based SPPS. beilstein-journals.org The use of N-α-Fmoc-N-τ-trityl-L-histidine (Fmoc-His(Trt)-OH) is a standard approach. beilstein-journals.orgwikipedia.org The coupling of Fmoc-His(Trt)-OH to the proline-resin is typically mediated by a coupling agent. After the coupling is complete, the Fmoc protecting group is removed, and the dipeptide is cleaved from the resin, often with concomitant removal of the side-chain protecting group, to yield the desired His-Pro dipeptide. The final product is often obtained as a hydrochloride salt after purification.
| Parameter | Description | Reference |
| Resin | Trityl chloride resin is often used to minimize diketopiperazine formation. | scielo.br |
| Proline Attachment | The first amino acid, proline, is attached to the resin. | scielo.br |
| Histidine Derivative | N-α-Fmoc-N-τ-trityl-L-histidine (Fmoc-His(Trt)-OH) is a common choice. | beilstein-journals.orgwikipedia.org |
| Coupling | A coupling agent is used to facilitate the formation of the peptide bond. | springernature.com |
| Cleavage | The dipeptide is cleaved from the resin, often yielding the hydrochloride salt. | scielo.br |
Solution-Phase Peptide Synthesis Methodologies
Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification of intermediates, remains a valuable method, particularly for large-scale synthesis. medchemexpress.com In this approach, the peptide is synthesized in a homogenous solution.
For the synthesis of His-Pro, a common strategy involves the use of N-terminally protected histidine and C-terminally protected proline. For instance, N-α-Boc-N-τ-trityl-L-histidine (Boc-His(Trt)-OH) can be coupled with a proline ester, such as L-proline methyl ester (H-Pro-OMe). peptide.comnih.gov The coupling reaction is typically carried out in an organic solvent in the presence of a coupling reagent.
After the formation of the protected dipeptide, the protecting groups are removed in subsequent steps. The final deprotection step often involves treatment with acid, which can also result in the formation of the hydrochloride salt of the dipeptide. A detailed synthesis of L-Pro-L-His-OH dihydrochloride (B599025) has been reported starting from N-Boc-L-Pro-L-His-OMe, which was deprotected using aqueous HCl to yield the final product. nih.gov
| Step | Description | Reagents | Yield | Reference |
| 1. Coupling | Coupling of N-α-Boc-N-τ-trityl-L-histidine with a proline ester. | Boc-His(Trt)-OH, H-Pro-OMe, Coupling agent | - | peptide.comnih.gov |
| 2. Deprotection | Removal of protecting groups from the dipeptide. | Aqueous HCl | 76% (for L-Pro-L-His-OH dihydrochloride from N-Boc-L-Pro-L-His-OMe) | nih.gov |
Chemo-Enzymatic Synthesis Strategies
Chemo-enzymatic peptide synthesis combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. researchgate.net Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize peptides under specific conditions, such as in organic solvents or aqueous-organic mixtures. researchgate.net
The enzyme Alcalase, a subtilisin protease, has been shown to be stable in organic solvents and can be used as a catalyst for peptide bond formation. fao.org In a typical chemo-enzymatic synthesis of a dipeptide, an N-protected amino acid ester is used as the acyl donor and an amino acid amide as the nucleophile. The reaction is carried out in the presence of the enzyme, often in an immobilized form to facilitate its recovery and reuse. While specific examples for His-Pro hydrochloride are not extensively detailed, the general principles of chemo-enzymatic synthesis are applicable. The use of cross-linked enzyme aggregates (CLEAs) of Alcalase has been explored for dipeptide synthesis. researchgate.netmdpi.com
| Enzyme | Acyl Donor (Example) | Nucleophile (Example) | Key Conditions | Reference |
| Alcalase | N-protected histidine ester | Proline amide | Organic solvent, immobilized enzyme | fao.org |
| Alcalase-CLEA | N-terminal carboxybenzyl–protected amino acid | Amino acid amide | 2,2,2-trifluoroethanol as additive | researchgate.netmdpi.com |
Chemical Approaches for Cyclo(His-Pro) Formation
Cyclo(His-Pro), a diketopiperazine, is a cyclic dipeptide formed from the intramolecular condensation of His-Pro. indiana.edu This cyclization can occur spontaneously or be directed through specific chemical methods.
Non-Enzymatic Cyclization Processes
The formation of diketopiperazines is a well-known phenomenon in peptide chemistry and can occur spontaneously, particularly from dipeptide esters. wikipedia.org The cyclization is driven by the nucleophilic attack of the N-terminal amine on the ester carbonyl of the C-terminal residue. nih.gov In the context of His-Pro, the linear dipeptide, especially in its ester form (e.g., His-Pro-OMe), can readily cyclize to form cyclo(His-Pro). wikipedia.org
This spontaneous cyclization can also be a side reaction during SPPS, especially when proline is the second amino acid in the growing peptide chain. nih.gov The formation of cyclo(His-Pro) from its linear precursor, the His-Pro dipeptide, is known to occur in biological systems through non-enzymatic cyclization following the cleavage of thyrotropin-releasing hormone (TRH). indiana.edugoogle.com In a laboratory setting, this cyclization can be facilitated by heating the unprotected dipeptide in a suitable solvent.
| Precursor | Condition | Product | Mechanism | Reference |
| His-Pro dipeptide ester | Spontaneous | cyclo(His-Pro) | Intramolecular nucleophilic attack | wikipedia.org |
| His-Pro dipeptide | Heating in solvent (e.g., toluene, phenol) | cyclo(His-Pro) | Intramolecular condensation |
Directed Chemical Synthesis of Diketopiperazines
While spontaneous cyclization can lead to the formation of cyclo(His-Pro), directed chemical synthesis methods are often employed to achieve higher yields and better control over the reaction. These methods typically involve the activation of the C-terminal carboxyl group of the linear dipeptide, followed by intramolecular cyclization.
One common approach is the acid-catalyzed cyclization of a dipeptide. Refluxing the dipeptide in a mixture of methanol (B129727) and acetic acid has been used for the cyclization to form the diketopiperazine. Base-catalyzed cyclization is also possible, for instance, using piperidine (B6355638) or pyridine (B92270) in a solvent like DMF or methanol, although this can sometimes lead to racemization. The synthesis of diketopiperazines can also be achieved through a one-pot reaction from an N-protected amino acid and an amino acid ester. beilstein-journals.org
| Method | Reagents/Conditions | Advantages | Disadvantages | Reference |
| Acid Catalysis | Methanol/Acetic acid, reflux | Avoids racemization | Can be slow | |
| Base Catalysis | Piperidine or pyridine in DMF or methanol | - | Risk of racemization | |
| One-pot Synthesis | N-protected amino acid, amino acid ester | Efficient | May require specific substrates | beilstein-journals.org |
Design and Synthesis of His-Pro and Cyclo(His-Pro) Analogues
The unique structural features of His-Pro, comprising the imidazole ring of histidine and the pyrrolidine (B122466) ring of proline, offer multiple sites for chemical modification. These modifications are instrumental in modulating the physicochemical properties and biological activity of the resulting analogues.
Structural Modifications for Enhanced Stability or Specificity
A primary goal in the design of His-Pro analogues is to enhance their stability against enzymatic degradation and to improve their specificity for particular receptors or enzymes. Cyclization to form cyclo(His-Pro) is a common strategy to increase stability. nih.gov Cyclo(His-Pro) exhibits favorable pharmacokinetic properties and is more resistant to enzymatic degradation in vivo. nih.gov This cyclic dipeptide can, however, undergo hydrolysis to yield the linear dipeptides His-Pro and Pro-His. Notably, Pro-His has demonstrated greater serum stability compared to L-carnosine (B1668453), another naturally occurring histidine-containing dipeptide. nih.gov
Structural modifications can be strategically introduced to fine-tune the biological activity and specificity of His-Pro analogues. These modifications can involve alterations to the imidazole ring of histidine or the pyrrolidine ring of proline. For instance, substituting the glycine (B1666218) in a peptide with proline can reduce the conformational flexibility of the peptide backbone, which can lead to enhanced receptor specificity. frontiersin.org
Bioisosteric replacement is another powerful tool in modifying His-Pro analogues. This involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, with the aim of altering the molecule's biological properties in a predictable manner. For example, the imidazole ring of histidine can be replaced with a triazole ring to create isosteres. acs.org The synthesis of such analogues, often carried out using solid-phase peptide synthesis (SPPS), allows for the incorporation of these modified building blocks into peptide sequences. acs.org
Below is a table summarizing some structural modifications and their effects on the properties of His-Pro analogues.
| Modification | Analogue Type | Effect | Reference |
| Cyclization | Cyclo(His-Pro) | Increased stability and favorable pharmacokinetics. | nih.gov |
| Ring Opening of Cyclo(His-Pro) | Pro-His | Greater serum stability compared to L-carnosine. | nih.gov |
| Proline Substitution | General Peptides | Reduced conformational flexibility, potentially enhancing receptor specificity. | frontiersin.org |
| Bioisosteric Replacement | Triazole-isosteres of Histidine | Creation of novel analogues with potentially altered biological activity. | acs.org |
Incorporation into Larger Peptide Sequences
The incorporation of His-Pro or its modified analogues into larger peptide sequences is a strategy employed to confer specific properties to the resulting polypeptide. Standard solid-phase peptide synthesis (SPPS) is a widely used method for this purpose. luxembourg-bio.comresearchgate.net In SPPS, amino acids are sequentially added to a growing peptide chain that is covalently attached to a solid resin support.
The synthesis of a peptide containing a His-Pro moiety involves the sequential coupling of the protected amino acids. For instance, to incorporate a His-Pro unit, a protected proline residue would first be attached to the resin, followed by the coupling of a protected histidine residue. The process continues with the addition of other amino acids to elongate the peptide chain. masterorganicchemistry.com Protecting groups are used to prevent unwanted side reactions at the reactive side chains of the amino acids during the synthesis. libretexts.org
The incorporation of pseudoproline dipeptides, which are derivatives of serine or threonine, is a technique used to disrupt secondary structures like β-sheets that can cause aggregation during peptide synthesis. luxembourg-bio.com This highlights how the incorporation of specific dipeptide units can influence the synthesis and properties of the final peptide. Similarly, the inclusion of a His-Pro or a modified His-Pro analogue within a larger peptide can be designed to introduce a specific conformational constraint or a recognition motif for a biological target.
The synthesis of peptides containing triazole-isosteres of histidine has been successfully achieved using SPPS, demonstrating the feasibility of incorporating modified dipeptide building blocks into larger sequences. acs.org This allows for the creation of novel peptides with potentially enhanced stability, specificity, and therapeutic potential.
Enzymatic and Metabolic Pathways Involving His Pro and Cyclo His Pro
Enzymatic Hydrolysis of TRH Leading to His-Pro Derivatives
The formation of His-Pro is a direct consequence of the enzymatic degradation of TRH (pGlu-His-ProNH2). This process is initiated by the cleavage of the N-terminal pyroglutamyl residue, a reaction catalyzed by specific enzymes. The resulting dipeptide, His-Pro, can then undergo spontaneous cyclization to form Cyclo(His-Pro). nih.govmdpi.com
Pyroglutamate (B8496135) aminopeptidases (PGPs) are crucial enzymes in the initial step of TRH metabolism. These enzymes specifically hydrolyze the peptide bond between the pyroglutamyl and histidyl residues of TRH. nih.govnih.gov There are two main types of pyroglutamate aminopeptidases involved in TRH degradation:
Pyroglutamyl Peptidase I (PGP-I): This is a soluble cysteine aminopeptidase (B13392206) with broad specificity, capable of hydrolyzing almost any peptide with an N-terminal pyroglutamic acid, except when the adjacent residue is proline. nih.govnih.gov PGP-I is widely distributed in various tissues, including the brain. nih.gov
Pyroglutamyl Peptidase II (PGP-II or TRH-degrading ectoenzyme): This is a membrane-bound metallopeptidase with a very narrow substrate specificity, primarily targeting TRH. nih.govresearchgate.net It is considered an ectoenzyme, meaning its active site is located on the extracellular side of the plasma membrane. researchgate.netdntb.gov.ua This strategic location allows it to inactivate TRH in the extracellular space, thereby regulating its signaling activity. nih.govresearchgate.net The activity of PGP-II can be influenced by thyroid hormones, particularly in the adenohypophysis, suggesting a role in the negative feedback control of thyroid hormone production. nih.govkarger.com
The hydrolytic action of these enzymes on TRH yields the dipeptide His-Pro-NH2. nih.gov
Following the initial cleavage by pyroglutamate aminopeptidases, other enzymes can further process the resulting peptides.
Post-Proline Cleaving Enzymes (PPCEs): Also known as prolyl endopeptidases, these are serine proteases that cleave peptide bonds on the carboxyl side of proline residues. nih.gov In the context of TRH metabolism, PPCE can hydrolyze the Pro-NH2 bond of TRH. nih.gov
Dipeptidyl Peptidases (DPPs): This family of enzymes, particularly Dipeptidyl Peptidase-4 (DPP4), are serine proteases that cleave dipeptides from the N-terminus of proteins, with a preference for proline or alanine (B10760859) at the penultimate position. oup.comnih.govfrontiersin.org Human Dipeptidyl Peptidase III (DPP III) has also been shown to act as a post-proline-cleaving enzyme. nih.govresearchgate.net While their primary role in generating His-Pro from TRH is less direct than that of PGPs, they are significant in the broader context of peptide metabolism where proline residues are involved.
The concerted action of these enzymes ensures the rapid degradation of TRH and the generation of its metabolites, including His-Pro.
Cellular and Molecular Mechanisms of Action of Cyclo His Pro
Modulation of Transcription Factor Activity
Cyclo(His-Pro) significantly influences cellular function by modulating the activity of critical transcription factors that govern antioxidant and inflammatory responses.
Cyclo(His-Pro) is a known activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a central regulator of cellular defense against oxidative stress. nih.govatcmeetingabstracts.comnih.gov The activation of this pathway by Cyclo(His-Pro) provides cytoprotection against a wide range of toxic insults. nih.gov Studies have shown that Cyclo(His-Pro) triggers the nuclear accumulation of Nrf2. nih.govnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, up-regulating their expression. nih.govmdpi.com This leads to an enhanced antioxidant cellular defense. nih.govnih.gov
The mechanism involves the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, as pharmacological inhibition of p38 MAPK has been shown to partially prevent Cyclo(His-Pro)-mediated Nrf2 activation. nih.govnih.gov By activating the Nrf2 pathway, Cyclo(His-Pro) attenuates the production of reactive oxygen species (ROS) and prevents the depletion of glutathione (B108866) induced by various stressors. nih.govmdpi.com
Table 1: Research Findings on Cyclo(His-Pro) and Nrf2 Signaling
| Finding | Description | Cell Type | Reference |
| Nrf2 Nuclear Translocation | Cyclo(His-Pro) treatment leads to the accumulation of Nrf2 protein in the nucleus. | PC12 cells | nih.gov |
| ARE-Gene Upregulation | Induces the expression of several Antioxidant Response Element (ARE)-related genes. | PC12 cells | nih.govnih.gov |
| Cytoprotection | Protects cells against apoptotic death mediated by hydrogen peroxide. | PC12 cells | nih.gov |
| ROS Reduction | Attenuates reactive oxygen species production and prevents glutathione depletion. | PC12 cells | nih.govmdpi.com |
| Signaling Pathway | The cytoprotective effects involve the p38 MAPK activation pathway. | PC12 cells | nih.gov |
Cyclo(His-Pro) demonstrates anti-inflammatory effects by suppressing the activity of the Nuclear Factor-κB (NF-κB) complex, a key regulator of the pro-inflammatory response. nih.govresearchgate.net There is a significant interplay between the Nrf2 and NF-κB signaling systems, and the activation of Nrf2 by Cyclo(His-Pro) is directly linked to the inhibition of NF-κB. nih.govmdpi.com
Research has confirmed that Cyclo(His-Pro) inhibits the nuclear accumulation of NF-κB induced by pro-inflammatory agents. nih.govmedchemexpress.com This suppression occurs via the Nrf2-mediated activation of Heme Oxygenase-1 (HO-1). nih.gov The requirement for functional HO-1 activity is demonstrated by the fact that its inhibition prevents the NF-κB inhibitory effects of Cyclo(His-Pro). nih.gov Consequently, Cyclo(His-Pro) down-regulates gene products governed by NF-κB, such as Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinase 3 (MMP-3). nih.gov
Table 2: Research Findings on Cyclo(His-Pro) and NF-κB Suppression
| Finding | Description | Cell Type | Reference |
| NF-κB Inhibition | Inhibits paraquat-induced nuclear accumulation of NF-κB. | PC12 cells | nih.govmedchemexpress.com |
| Mediating Pathway | Suppression of NF-κB is mediated through the Nrf2/Heme Oxygenase-1 pathway. | PC12 cells | nih.gov |
| Downregulation of Genes | Down-regulates NF-κB target genes, including Cyclooxygenase-2 and Matrix Metalloproteinase 3. | PC12 cells | nih.gov |
| Anti-inflammatory Effect | Reduces 12-O-tetradecanoylphorbol-13-acetate-induced edema in an in vivo model. | Mouse ear | nih.gov |
Interaction with Ion Channels and Signaling Pathways
Beyond transcription factor modulation, Cyclo(His-Pro) interacts with specific proteins involved in ion signaling, further influencing cellular activity.
A proposed model suggests that Cyclo(His-Pro) interacts with Chloride Intracellular Channel Protein 1 (CLIC1). nih.gov This binding is thought to modulate calcium signaling within the cell. nih.gov Dysregulation of intracellular calcium levels can trigger excess ROS production and cellular stress. nih.gov The modulation of calcium signaling by the Cyclo(His-Pro)-CLIC1 interaction is consequently linked to the activity of the Nrf2 pathway, suggesting an upstream mechanism by which Cyclo(His-Pro) initiates its antioxidant effects. nih.gov
Enzymatic Inhibition and Metabolic Rerouting
Cyclo(His-Pro) can directly inhibit key metabolic enzymes, leading to a significant rerouting of metabolic pathways.
Cyclo(His-Pro) has been identified as an inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). nih.gov GAPDH is a central enzyme in glycolysis, and its inhibition has profound effects on cellular metabolism. rsc.orgscbt.com Studies in Arabidopsis thaliana demonstrated that Cyclo(His-Pro) binds to and inhibits cytosolic GAPDH (GAPC1) with an IC50 of approximately 200 μM. nih.gov This inhibitory action was found to be conserved in human GAPDH, with an IC50 of 70 μM. nih.gov
The inhibition of GAPDH activity by Cyclo(His-Pro) reroutes the metabolic flux from glycolysis toward the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). nih.gov A primary outcome of this rerouting is the increased production of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (NADPH), leading to an augmented NADPH/NADP+ ratio. nih.gov NADPH is a critical reducing equivalent essential for antioxidant defense systems, and its increased availability enhances cellular tolerance to stress, such as high-salt conditions. nih.gov
Table 3: Inhibition of GAPDH by Cyclo(His-Pro)
| Parameter | Value | Enzyme Source | Reference |
| IC50 | ~200 μM | Arabidopsis thaliana GAPC1 | nih.gov |
| IC50 | ~70 μM | Human GAPDH | nih.gov |
| Binding Affinity (MST) | ~40 μM | Arabidopsis thaliana GAPC1 | nih.gov |
| Metabolic Effect | Reroutes flux to Pentose Phosphate Pathway, increases NADPH/NADP+ ratio. | Arabidopsis thaliana seedlings | nih.gov |
Impact on NADPH/NADP+ Ratio and Pentose Phosphate Pathway
Recent research has demonstrated that Cyclo(His-Pro) can influence cellular metabolism by modulating the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. By inhibiting GAPDH, Cyclo(His-Pro) effectively reroutes the metabolic flux of glucose from glycolysis towards the pentose phosphate pathway (PPP). nih.gov
The primary outcome of this redirection is an increase in the production of nicotinamide adenine dinucleotide phosphate (NADPH), a critical reducing equivalent in the cell. nih.gov This leads to an augmented NADPH/NADP+ ratio, which has been associated with enhanced tolerance to cellular stress. nih.gov The pentose phosphate pathway is a major source of NADPH, which is essential for various biosynthetic reactions and for protecting the cell against oxidative damage. wikipedia.orgpearson.com The regulation of the PPP is tightly linked to the cellular NADPH/NADP+ ratio, with the enzyme glucose-6-phosphate dehydrogenase being allosterically stimulated by NADP+ and inhibited by NADPH. wikipedia.orgnih.gov
Table 1: Effect of Cyclo(His-Pro) on Cellular Metabolism
| Target Enzyme | Metabolic Pathway Affected | Key Outcome | Cellular Consequence |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis (Inhibition) | Rerouting of glucose flux | Increased stress tolerance |
| Pentose Phosphate Pathway (Upregulation) | Increased NADPH production | Enhanced antioxidant defense |
Effects on Protein Phosphorylation Profiles
The influence of Cyclo(His-Pro) extends to the intricate network of cellular signaling through its impact on protein phosphorylation.
Phosphoproteomic studies have been instrumental in elucidating the cellular responses to Cyclo(His-Pro). mdpi.comnih.gov These analyses provide a broad overview of the changes in protein phosphorylation states, offering insights into the signaling pathways modulated by the dipeptide. Such studies have revealed that Cyclo(His-Pro) can alter the phosphorylation of numerous proteins involved in diverse cellular processes.
Cyclo(His-Pro) has been shown to modulate the expression of heat shock proteins (HSPs). HSPs are a family of proteins that are induced in response to various cellular stresses, including heat shock, oxidative stress, and exposure to toxins. They function as molecular chaperones, assisting in the proper folding of other proteins and preventing the aggregation of misfolded proteins. The regulation of HSP expression is a complex process involving heat shock factors (HSFs), which are transcription factors that bind to specific DNA sequences in the promoters of HSP genes. nih.govresearchgate.net
Presynaptic Dopaminergic Mechanisms
A significant body of research points to the interaction of Cyclo(His-Pro) with the dopaminergic system. Chronic administration of Cyclo(His-Pro) has been found to increase both the affinity (KD) and the number of binding sites (Bmax) of the dopamine (B1211576) transporter complex in the striatum, without affecting D1 or D2 dopamine receptors. nih.gov
Furthermore, Cyclo(His-Pro) exhibits a dose-dependent inhibition of dopamine uptake by striatal synaptosomes. nih.gov This inhibition is partial and displays a V-shaped dose-response curve, distinguishing it from typical dopamine uptake blockers. nih.gov Interestingly, Cyclo(His-Pro) does not inhibit the binding of [3H]-mazindol to the dopamine transporter, suggesting that its primary site of action may be distinct from the mazindol-binding site. nih.gov The distribution of Cyclo(His-Pro) in the brain coincides with dopaminergic areas and the organic cation transporter 2 (OCT2), which is involved in its transport. nih.gov
Table 2: Effects of Cyclo(His-Pro) on the Dopaminergic System
| Parameter | Effect of Chronic Cyclo(His-Pro) Administration |
| Striatal Mazindol-Binding Sites (KD) | Significant Increase |
| Striatal Mazindol-Binding Sites (Bmax) | Significant Increase |
| D1-type Dopamine Receptors | No Change |
| D2-type Dopamine Receptors | No Change |
| [3H]-Dopamine Uptake by Striatal Synaptosomes | Dose-dependent Inhibition |
Other Proposed Molecular Interactions and Binding Targets
Beyond its well-documented effects on the dopaminergic system and cellular stress responses, Cyclo(His-Pro) is proposed to have other molecular interactions and binding targets. It has been suggested to act as an antioxidant and anti-inflammatory agent. mdpi.com The compound can inhibit the nuclear accumulation of NF-κB, a key transcription factor involved in inflammatory responses. medchemexpress.com This effect may be mediated through the Nrf2 pathway, as Cyclo(His-Pro) has been shown to increase the nuclear levels of Nrf2. nih.govmedchemexpress.com
Additionally, isothermal shift assays have been employed to screen for potential protein targets of Cyclo(His-Pro). nih.gov This proteomic approach identifies proteins that exhibit a shift in their thermal stability upon ligand binding, indicating a direct interaction. nih.gov
Biological Roles and Physiological Effects of Cyclo His Pro in Research Models
Neurobiological Research
In the realm of neurobiology, Cyclo(His-Pro) has been investigated for its protective effects on the nervous system, its role in mediating stress and inflammatory responses, and its influence on neuromodulatory processes.
Cyclo(His-Pro) has demonstrated significant neuroprotective properties in various experimental settings of nervous system damage. sld.cuwikipedia.org A primary mechanism underlying this protection involves its ability to modulate the Nrf2-NF-κB signaling axis, a critical pathway in cellular stress and inflammatory responses. nih.govfrontiersin.org By influencing this pathway, CHP can help mitigate the cellular damage associated with neurodegenerative processes and injury. frontiersin.org
In models of amyotrophic lateral sclerosis (ALS), for instance, CHP has shown the capacity to inhibit neuronal damage linked to SOD1 mutations. nih.gov This protective effect is believed to be twofold: it acts directly on neurons to prevent damage and also modulates the inflammatory responses of microglial cells. nih.gov Furthermore, research in rat cortical neuron cultures with the SOD1G93A mutation, a model for ALS, observed that CHP treatment could largely inhibit defects in neurite outgrowth. nih.gov Its neuroprotective role has also been noted in the context of traumatic spinal cord injuries and other experimental nervous system lesions. sld.cuwikipedia.org
Table 1: Summary of Neuroprotective Effects of Cyclo(His-Pro) in Research Models
| Experimental Model | Key Findings | Potential Mechanism of Action |
|---|---|---|
| Traumatic Spinal Cord Injury | First reported neuroprotective role. sld.cuwikipedia.org | Not fully elucidated in early studies. sld.cuwikipedia.org |
| In vitro oxidative stress (PC12 cells) | Protected against rotenone, paraquat, and β-amyloid induced ROS production and glutathione (B108866) depletion. nih.gov | Activation of the Nrf2-ARE pathway. nih.gov |
| In vitro neuroinflammation (BV-2 microglial cells) | Reduced LPS-induced nitric oxide and ROS generation. nih.gov | Modulation of microglial inflammatory responses. nih.gov |
Cyclo(His-Pro) plays a significant role in mitigating stress and inflammation within the central nervous system (CNS). frontiersin.org Its anti-inflammatory and cytoprotective effects are largely attributed to its interaction with the Nrf2 and NF-κB signaling pathways. mdpi.com The transcription factor Nrf2 governs the antioxidant cellular response, while NF-κB controls the pro-inflammatory response. sld.cumdpi.com
Research has shown that CHP can suppress pro-inflammatory NF-κB signaling through the Nrf2-mediated activation of heme oxygenase-1 (HO-1). mdpi.comnih.gov This was demonstrated in rat pheochromocytoma PC12 cells, where CHP inhibited the nuclear accumulation of NF-κB induced by the oxidative stressor paraquat. mdpi.comnih.gov This effect was dependent on Nrf2 and functional HO-1 activity. mdpi.com In vivo studies have further substantiated these findings. For example, in a mouse model of acute skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), pretreatment with CHP significantly reduced the edematous response, confirming its anti-inflammatory properties. nih.govnih.gov
Moreover, CHP has been shown to protect against various stress stimuli at a cellular level. sld.cuwikipedia.org In dopaminergic PC12 cells, it was found to protect against oxidative stress by activating the Nrf2-antioxidant response element (ARE) pathway, leading to the upregulation of several antioxidant genes. nih.gov This activation helps to reduce the production of reactive oxygen species (ROS) and prevent the depletion of glutathione, a key cellular antioxidant. nih.gov
The neuromodulatory effects of Cyclo(His-Pro) appear to be significantly linked to its interaction with the dopaminergic system. sld.cuwikipedia.org A number of its biological activities in the central nervous system are thought to be mediated through a presynaptic dopaminergic mechanism. sld.cunih.gov
Studies have shown that chronic administration of CHP can lead to an increase in both the affinity (KD) and the number of binding sites (Bmax) of the striatal mazindol-binding complex, which is associated with the dopamine (B1211576) transporter. nih.gov Furthermore, CHP has been found to inhibit the uptake of dopamine in striatal synaptosomes in a dose-dependent manner. nih.gov This suggests that CHP can modulate dopaminergic neurotransmission by interacting with the dopamine transporter complex. nih.gov However, the precise nature of this interaction is complex, as CHP does not appear to act on the same binding site as mazindol, indicating its primary action may be at a different locus on the transporter complex. nih.gov This modulation of the dopaminergic system may underlie some of the observed behavioral effects of CHP. nih.gov
Metabolic Regulation Studies
Beyond its neurobiological roles, Cyclo(His-Pro) has been implicated in the regulation of metabolic processes, particularly those related to glucose homeostasis and hormonal signaling.
Cyclo(His-Pro) is recognized as a gut peptide that influences the entero-insular axis, the signaling pathway between the gut and the pancreatic islets. sld.cuwikipedia.org In humans, plasma levels of CHP have been observed to increase following the ingestion of glucose, suggesting its involvement in the metabolic response to nutrients. sld.curesearchgate.net
Studies in animal models of diabetes have provided evidence for the anti-hyperglycemic effects of CHP. In genetically obese (ob/ob), type 2 diabetic mice, the administration of CHP in combination with zinc and L-histidine was effective in decreasing blood glucose concentrations. Similarly, in streptozotocin-induced diabetic rats, a model for type 1 diabetes, treatment with CHP led to a significant reduction in blood glucose levels, enhanced plasma insulin (B600854) levels, and improved the viability of pancreatic β-cells. Yeast hydrolysate enriched with CHP has also been shown to reduce fasting blood glucose levels and improve glucose tolerance in ob/ob mice.
The proposed mechanisms for CHP's influence on glycemic control are multifaceted. One suggested mechanism is a direct, incretin-like action on pancreatic islets and hepatic cells, leading to increased insulin secretion and reduced plasma glucose. An alternative, indirect mechanism involves CHP promoting the intestinal absorption of zinc, which in turn stimulates glucose uptake in muscle cells.
Table 2: Effects of Cyclo(His-Pro) on Glycemic Control in Animal Models
| Animal Model | Treatment | Key Outcomes |
|---|---|---|
| Genetically obese (ob/ob) mice | Cyclo(His-Pro) + Zinc + L-histidine | Decreased fed and fasting blood glucose; Decreased plasma insulin. |
| Streptozotocin-induced diabetic rats | Cyclo(His-Pro) | ~56% reduction in blood glucose; 2-fold increase in plasma insulin; Restored impaired β-cells. |
| Genetically obese (ob/ob) mice | CHP-enriched yeast hydrolysate | Reduced fasting blood glucose; Improved glucose tolerance. |
Research has shown that Cyclo(His-Pro) can influence the secretion of certain pituitary hormones. In lactating rats, CHP has been found to inhibit the secretion of prolactin. This inhibitory effect is primarily on the transformation of prereleasable prolactin within the anterior pituitary. The mechanism may involve an interaction with the dopaminergic system, as co-administration with dopamine resulted in a greater inhibition of prolactin than either substance alone.
In a non-mammalian model, specifically primary cultured pituitary cells from the common carp (B13450389) (Cyprinus carpio), Cyclo(His-Pro) was shown to stimulate the synthesis and release of newly synthesized growth hormone in a dose-dependent manner. frontiersin.org This was the first report demonstrating the effects of CHP on growth hormone synthesis in teleost fish. frontiersin.org However, in the same study, CHP did not affect the synthesis of prolactin. frontiersin.org
Role in Plant Biology
Recent scientific investigations have identified Cyclo(His-Pro) as an endogenous metabolite in plants, playing a significant role in the response to environmental challenges. Its presence and function have been notably characterized in the model plant species Arabidopsis thaliana, revealing its involvement in stress response pathways and its influence on plant growth under adverse conditions.
Accumulation in Response to Abiotic Stress Conditions
Studies have demonstrated that the levels of Cyclo(His-Pro) in Arabidopsis thaliana increase in response to various abiotic stressors. nih.govnih.gov Using high-resolution mass spectrometry for metabolic analysis, researchers have observed a notable accumulation of this cyclic dipeptide when plants are subjected to conditions such as high salinity, heat, and cold. nih.govoup.comoup.com This stress-induced accumulation suggests that Cyclo(His-Pro) is an integral component of the plant's molecular response to unfavorable environmental conditions. oup.com The detection of Cyclo(His-Pro) was confirmed by matching the mass-to-charge ratios and retention times of metabolic features in Arabidopsis samples with those of authentic standards. nih.govoup.com
Impact on Stress Tolerance and Biomass Production
Supplementation with Cyclo(His-Pro) has been shown to enhance stress tolerance in plants, particularly under high-salt conditions. nih.govoup.com In experiments with Arabidopsis thaliana, the application of Cyclo(His-Pro) to the growth media resulted in improved tolerance to salt stress, which was visibly manifested as an increase in plant biomass. nih.govresearchgate.net This beneficial effect on growth was observed in wild-type plants, where Cyclo(His-Pro) alleviated the growth penalty associated with high salinity. nih.gov The positive impact on biomass production underscores the potential of Cyclo(His-Pro) in mitigating the detrimental effects of abiotic stress on plant growth and development. nih.govoup.com
| Treatment Condition | Plant Type | Observation |
| High-Salt Media | Wild-Type Arabidopsis | Growth penalty observed |
| High-Salt Media + Cyclo(His-Pro) | Wild-Type Arabidopsis | Alleviation of growth penalty, increased biomass |
Antioxidant Activities and Mechanisms
The protective effects of Cyclo(His-Pro) against abiotic stress are linked to its influence on cellular redox balance. nih.govoup.com Research has elucidated a mechanism whereby Cyclo(His-Pro) contributes to the antioxidant capacity of plant cells. nih.gov This involves the modulation of a key enzyme in the glycolytic pathway, cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1). nih.govoup.comoup.com
Cyclo(His-Pro) has been found to inhibit the activity of GAPC1. nih.govnih.gov This inhibition is significant as it leads to a redirection of carbon flux from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govoup.comresearchgate.net The PPP is a critical metabolic route for generating reducing equivalents in the form of NADPH. nih.govoup.com Consequently, the inhibition of GAPC1 by Cyclo(His-Pro) results in augmented NADPH levels and an increased NADPH/NADP+ ratio within the plant cells. nih.govoup.comoup.com NADPH is a crucial antioxidant, and an elevated NADPH/NADP+ ratio is associated with improved tolerance to oxidative stress, which is often a secondary effect of abiotic stressors like high salinity. nih.gov
| Compound | Target Enzyme | Effect on Enzyme | Metabolic Pathway Impacted | Consequence |
| Cyclo(His-Pro) | GAPC1 | Inhibition | Reroutes carbon from glycolysis to the pentose phosphate pathway | Increased NADPH/NADP+ ratio |
Analytical Methodologies for His Pro and Cyclo His Pro Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of separating His-Pro from other components in a mixture, allowing for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the analysis of peptides like His-Pro. mpi-bremen.deresearchgate.net This hybrid method combines the high-resolution separation capabilities of HPLC with the sensitive and specific detection power of MS. thermofisher.comnih.gov
The process begins with the HPLC system, where a sample is injected into a column packed with a stationary phase, typically a C18 column for reversed-phase chromatography. mdpi.com A liquid mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) with an acid modifier such as formic acid, is pumped through the column. mdpi.comfrontiersin.org Components in the sample separate based on their differential affinities for the stationary and mobile phases; more polar compounds elute earlier, while less polar ones are retained longer.
After exiting the HPLC column, the separated components, including His-Pro, are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft" ionization technique used for this purpose, as it can ionize thermally labile molecules like peptides without causing significant fragmentation. researchgate.net The ESI source generates charged droplets, and as the solvent evaporates, it produces protonated molecular ions [M+H]⁺ of the analyte. mdpi.com These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). mpi-bremen.de The detector then records the abundance of each ion, allowing for both the identification of His-Pro by its specific m/z and its quantification based on signal intensity. mpi-bremen.de
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| HPLC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) | Separates His-Pro from other sample components based on polarity. mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; the acid aids in protonation for ESI-MS. acs.org |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase; its concentration is varied to elute compounds. acs.org |
| Flow Rate | 0.2 - 0.8 mL/min | Controls the speed of separation and elution. globalscientificjournal.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates charged ions [M+H]⁺ from the neutral His-Pro molecule for MS detection. mdpi.com |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM targets the specific m/z of His-Pro for quantification, while Full Scan detects all ions in a range. |
While MS detection is highly sensitive, other common HPLC detectors, such as UV-Vis or fluorescence detectors, are often less effective for small, non-aromatic peptides like His-Pro that lack a strong native chromophore or fluorophore. hta-it.com To overcome this limitation, derivatization is employed. This chemical modification process involves reacting the analyte with a specific reagent to attach a new functional group (a tag) that is easily detectable. welch-us.comnih.gov
The derivatization can be performed either before the sample is injected into the HPLC (pre-column derivatization) or after the components have been separated but before they reach the detector (post-column derivatization). welch-us.com Pre-column derivatization is more common and offers several advantages, including the potential to improve the chromatographic separation itself. nih.gov The choice of reagent depends on the functional groups available on the His-Pro molecule (primarily the N-terminal amine) and the desired detection method. sci-hub.se For instance, a fluorescent tag can be added to allow for highly sensitive fluorescence detection.
| Derivatization Reagent | Target Functional Group | Detection Method Enhanced | Key Feature |
|---|---|---|---|
| Dansyl Chloride | Primary and Secondary Amines | Fluorescence | Provides strong fluorescence, enabling low detection limits. |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. nih.gov |
| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary and Secondary Amines | Fluorescence | Useful for detecting both primary and secondary amines, like the one in the proline residue. nih.gov |
| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | UV Absorbance | Also known as Edman's reagent; creates a UV-active derivative. |
Spectroscopic Characterization in Research Settings
Spectroscopic methods are indispensable for confirming the identity and elucidating the precise chemical structure of His-Pro.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of a molecule in solution. wikipedia.orglibretexts.org It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. slideshare.net When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. libretexts.org By applying radiofrequency pulses, the nuclei can be induced to "flip" from the lower to the higher energy state. The specific frequency required for this transition is called the resonance frequency, which is highly sensitive to the local chemical environment of each nucleus. wikipedia.org
A ¹H NMR spectrum provides several key pieces of information for structural elucidation: libretexts.orgjchps.com
Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.
Chemical Shift (δ): The position of a signal on the spectrum reveals the electronic environment of the protons. For example, protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (downfield).
Integration: The area under each signal is proportional to the number of protons in that set.
Splitting Pattern (Multiplicity): Caused by spin-spin coupling between adjacent, non-equivalent protons, this pattern reveals how many protons are on neighboring atoms. libretexts.org
By analyzing the chemical shifts, integrations, and splitting patterns in the ¹H and ¹³C NMR spectra of His-Pro hydrochloride, researchers can confirm the presence and connectivity of both the histidine and proline residues, verifying the correct dipeptide structure. researchgate.netresearchgate.net
Tandem Mass Spectrometry (MS/MS) is a crucial technique for confirming the amino acid sequence of peptides and analyzing their structure. researchgate.net In an MS/MS experiment, the process involves multiple stages of mass analysis. First, the His-Pro molecular ion (the "parent" or "precursor" ion) is selected and isolated in the mass spectrometer. This isolated parent ion is then subjected to fragmentation, typically through collision with an inert gas like argon or nitrogen in a process called collision-induced dissociation (CID). wikipedia.org
The energy from these collisions causes the peptide to break at its weakest bonds, primarily the peptide bond along the backbone. miamioh.edulibretexts.org This fragmentation produces a series of characteristic "product" or "daughter" ions. uab.edu The resulting fragments are then analyzed in a second stage of mass spectrometry, generating a product ion spectrum. wikipedia.org For peptides, the most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the mass differences between the peaks in the product ion spectrum, the amino acid sequence can be definitively confirmed. The specific fragmentation pattern of His-Pro serves as a unique fingerprint, providing unequivocal evidence of its identity. whitman.edu
| Precursor Ion [M+H]⁺ | Fragment Ion Type | Fragment Ion | Predicted m/z | Structural Information |
|---|---|---|---|---|
| 253.13 | b-ion | b₁ (His) | 138.06 | Confirms Histidine at the N-terminus. |
| y-ion | y₁ (Pro) | 116.07 | Confirms Proline at the C-terminus. |
Note: Predicted m/z values are for the monoisotopic masses of the most common fragment ions.
Immunoassays and Receptor Binding Studies
To understand the biological relevance of His-Pro, researchers utilize assays that can measure its concentration in biological fluids and its interaction with cellular targets.
Immunoassays are highly specific bioanalytical methods that use the principle of antigen-antibody binding to detect and quantify substances. diamonddiagnostics.comquanterix.com An immunoassay for His-Pro would involve generating antibodies that specifically recognize and bind to the dipeptide. A common format is the Enzyme-Linked Immunosorbent Assay (ELISA), which can be configured in a competitive format for small molecules like His-Pro. cytivalifesciences.com In a competitive ELISA, a known amount of enzyme-labeled His-Pro competes with the unlabeled His-Pro in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of His-Pro in the sample. quanterix.com These assays are valued for their high sensitivity and throughput. diamonddiagnostics.com
Development and Application of Specific Antibodies for Detection
The quantification and detection of the cyclic dipeptide cyclo(His-Pro), a metabolite of thyrotropin-releasing hormone, in biological samples has been achieved through the development of highly specific antibodies. These antibodies are the cornerstone of sensitive immunoassays, particularly radioimmunoassays (RIAs), which allow for the precise measurement of this compound in complex biological matrices.
Researchers have successfully developed RIAs capable of detecting as little as 10 picograms of cyclo(His-Pro) in tissue extracts. nih.gov The process involves generating antibodies that specifically recognize the structure of cyclo(His-Pro). The specificity of these assays is critical and is confirmed by demonstrating that the immunoreactivity detected in samples behaves identically to synthetic cyclo(His-Pro) in various analytical systems. For instance, the identity of cyclo(His-Pro)-like immunoreactivity in samples has been verified by comparing its elution profiles with that of synthetic standards during gel filtration and high-pressure liquid chromatography (HPLC). nih.govnih.gov
These specific immunoassays have been applied to identify and quantify cyclo(His-Pro) in various biological contexts, revealing its distribution and concentration in different tissues. Studies have confirmed the presence of cyclo(His-Pro) in rat brain, pancreatic islets, and human amniotic fluid. nih.govnih.govnih.gov In rat pancreatic islets, the concentration of cyclo(His-Pro) was found to be 88 times higher than in the whole pancreas, suggesting a localized role. nih.gov Similarly, high concentrations have been detected in the amniotic fluid of term pregnancies. nih.gov
Table 1: Reported Concentrations of Cyclo(His-Pro) in Biological Samples Using Immunoassays
| Biological Sample | Organism | Reported Concentration | Citation(s) |
|---|---|---|---|
| Brain | Rat | 35-61 pmole/brain | nih.gov |
| Pancreatic Islets | Rat | 2023 pg/mg protein | nih.gov |
| Amniotic Fluid | Human | 13,622 +/- 1288 pg/ml | nih.gov |
| Plasma | Human | 2162 - 2260 pg/ml | nih.gov |
Isothermal Shift Assays for Protein Target Identification
Identifying the specific proteins that a small molecule like cyclo(His-Pro) interacts with is crucial for understanding its biological function. The isothermal shift assay (iTSA) is a powerful mass spectrometry-based method used for the proteome-wide identification of drug and metabolite targets. oup.comnih.govdntb.gov.ua This technique operates on the principle that the binding of a ligand (e.g., cyclo(His-Pro)) can alter the thermal stability of its target protein. springernature.com
The iTSA workflow involves heating a native cell or tissue lysate, both with and without the ligand of interest, to a specific temperature. oup.com Ligand binding typically stabilizes a protein, keeping it soluble at a temperature where it would otherwise denature and precipitate. After heating, denatured proteins are separated by centrifugation, and the remaining soluble proteins in the supernatant are identified and quantified using proteomics mass spectrometry. oup.com Proteins that are significantly more abundant in the ligand-treated sample compared to the control are identified as potential binding targets. oup.com
This methodology was employed to screen for protein targets of cyclo(His-Pro) in Arabidopsis thaliana. oup.comnih.gov In these studies, the iTSA protocol successfully identified the glycolytic enzyme, cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1), as a primary target of cyclo(His-Pro). oup.comnih.gov The interaction was further validated using complementary biophysical methods such as nano-differential scanning fluorimetry and microscale thermophoresis. oup.comnih.gov The research demonstrated that cyclo(His-Pro) inhibits the activity of GAPC1, showcasing the utility of iTSA in not only identifying a target but also paving the way for functional characterization. oup.comnih.gov
Table 2: Protein Target of Cyclo(His-Pro) Identified by Isothermal Shift Assay
| Ligand | Identified Protein Target | Organism/System | Key Finding | Citation(s) |
|---|---|---|---|---|
| Cyclo(His-Pro) | Glyceraldehyde-3-phosphate dehydrogenase, cytosolic 1 (GAPC1) | Arabidopsis thaliana | Cyclo(His-Pro) binds to and inhibits GAPC1 activity with an IC₅₀ of ~200 μM. | oup.comnih.gov |
Computational and Theoretical Investigations of His Pro and Cyclo His Pro
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the conformation of molecules and their binding interactions with macromolecular targets, such as proteins. These methods are crucial for understanding the structure-activity relationships of His-Pro and Cyclo(His-Pro).
Ligand-Protein Interaction Predictions
Computational docking simulations have been employed to predict and analyze the interactions between His-Pro, Cyclo(His-Pro), and various protein targets. These studies help to identify key amino acid residues involved in binding and to estimate the affinity of the ligand for the protein.
For instance, docking simulations have been performed to understand the stability of His-Pro and Cyclo(His-Pro) against enzymatic degradation. Studies on human carnosinase (hCN1), a specific dipeptidase, revealed that both His-Pro and Cyclo(His-Pro) are unable to adopt a catalytic-conducive pose comparable to substrates like L-carnosine (B1668453). The simulations indicated that while these peptides approach the catalytic zinc ion in the active site, they fail to form the pivotal ion-pair stabilizations required for hydrolysis, suggesting a reason for their relative stability in serum.
In another example, the interaction of Cyclo(His-Pro) with cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1) was investigated. Experimental binding was validated, and while specific docking score details are part of ongoing research, the binding affinity was determined by microscale thermophoresis to be approximately 40 μM. This interaction leads to the inhibition of GAPC1 activity.
Furthermore, the cytoprotective effects of Cyclo(His-Pro) have been linked to the activation of the Nrf2 signaling pathway. While detailed docking models of Cyclo(His-Pro) with Keap1, the repressor of Nrf2, are still emerging, it is understood that Cyclo(His-Pro) promotes the nuclear accumulation of Nrf2, leading to the upregulation of antioxidant genes.
| Ligand | Protein Target | Predicted Interaction Details | Binding Affinity/Docking Score |
| His-Pro | Human Carnosinase (hCN1) | Approaches catalytic zinc ion but fails to establish key stabilizing ion-pairs. | Not conducive to catalysis. |
| Cyclo(His-Pro) | Human Carnosinase (hCN1) | Unable to assume a pose comparable to the native substrate for catalysis. | Not conducive to catalysis. |
| Cyclo(His-Pro) | GAPC1 | Inhibits enzymatic activity through binding. | MST-determined Kd: ~40 μM. |
| Cyclo(His-Pro) | Keap1/Nrf2 Pathway | Indirectly activates Nrf2 by promoting its nuclear translocation. | Mechanistic; specific binding data not detailed. |
Conformational Analysis of the Dipeptide Structure
The biological activity of peptides is intrinsically linked to their three-dimensional structure. Conformational analysis explores the energetically favorable spatial arrangements of atoms in a molecule.
Cyclo(His-Pro) (Cyclic Dipeptide): Cyclo(His-Pro) belongs to the 2,5-diketopiperazine (DKP) class of cyclic dipeptides. The DKP ring is a six-membered ring that is constrained but not entirely planar. Its conformation is typically described by puckering coordinates, such as those defined by Cremer and Pople. Computational studies, including molecular dynamics and density functional theory, have indicated that the DKP ring of Cyclo(His-Pro) preferentially adopts a non-planar, twist-boat conformation. This puckering is crucial as it dictates the orientation of the histidine and proline side chains, which in turn influences how the molecule interacts with biological targets.
| Compound | Conformational Parameter | Typical Predicted Values/Description |
| His-Pro | Backbone Dihedral Angles (Φ, Ψ) | Histidine: Occupies standard allowed regions of the Ramachandran plot. Proline: Restricted Φ angle (~ -60°). |
| Cyclo(His-Pro) | Diketopiperazine (DKP) Ring Pucker | Adopts a non-planar twist-boat conformation. |
| Cyclo(His-Pro) | Cremer-Pople Puckering Coordinates | Quantitative parameters (Q, θ, φ) defining the extent and type of ring puckering. Specific calculated values are study-dependent. |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. These methods can be used to study reactivity, predict spectroscopic properties, and analyze chemical bonding.
Electronic Structure and Reactivity Studies
DFT calculations have been applied to investigate the reactivity of His-Pro and its derivatives. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into the molecule's susceptibility to nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability.
For example, DFT calculations (using the B3LYP method and 6-31G basis set) on the related Pro-His dipeptide were used to study its reaction mechanisms, revealing that its enhanced reactivity compared to L-carnosine can be attributed to the greater electrophilicity of an iminium intermediate. Such studies allow for the calculation of various reactivity descriptors. While specific values for His-Pro hydrochloride are highly dependent on the computational method, typical parameters derived from such analyses provide a framework for understanding its chemical behavior.
| Compound | Parameter | Typical Computational Method | Significance |
| His-Pro / Pro-His | HOMO Energy | DFT (e.g., B3LYP/6-31G) | Relates to electron-donating ability. |
| His-Pro / Pro-His | LUMO Energy | DFT (e.g., B3LYP/6-31G) | Relates to electron-accepting ability. |
| His-Pro / Pro-His | HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability. |
| His-Pro / Pro-His | Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| His-Pro / Pro-His | Electrophilicity Index (ω) | ω = μ²/2η (where μ is chemical potential) | Quantifies the energy lowering of a system when it accepts electrons. |
Prediction of Spectroscopic Properties
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. DFT methods can accurately calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra.
Theoretical calculations for cyclic dipeptides similar to Cyclo(His-Pro) have shown that the vibrational modes of the DKP ring and the side chains can be assigned with good accuracy. For example, the characteristic amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands of the cis-peptide bonds within the DKP ring can be calculated. These calculations aid in the interpretation of experimental spectra and can reveal how factors like intermolecular hydrogen bonding in the solid state affect the vibrational modes. Similarly, NMR chemical shifts and coupling constants can be predicted, providing a powerful tool for structural elucidation in solution.
| Spectroscopic Data | Predicted Parameter | Typical Computational Method | Significance |
| Infrared (IR) / Raman | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/cc-pVDZ) | Corresponds to molecular vibrations (stretching, bending); aids in structural identification. |
| NMR | Chemical Shifts (ppm) | GIAO-DFT | Predicts the resonance frequency of atomic nuclei (e.g., ¹H, ¹³C), providing detailed structural information. |
| NMR | Spin-Spin Coupling Constants (Hz) | DFT/SOPPA | Measures the interaction between nuclear spins, revealing through-bond connectivity. |
Molecular Dynamics Simulations
MD simulations are based on a force field, which is a set of parameters describing the potential energy of the system. Commonly used force fields for biomolecules include CHARMM, AMBER, and GROMOS. In a typical MD simulation of His-Pro or Cyclo(His-Pro), the molecule is placed in a simulation box filled with explicit solvent molecules (usually water) to mimic physiological conditions.
Key properties extracted from MD simulations include:
Conformational Stability: By tracking the Root Mean Square Deviation (RMSD) of the molecule's atoms from a reference structure, one can assess its structural stability over the course of the simulation. A stable trajectory will show the RMSD values fluctuating around a constant average.
Solvent Effects: MD simulations explicitly model the interactions between the solute and solvent molecules. This allows for the calculation of properties like the solvation free energy, which is the free energy change associated with transferring the molecule from a vacuum to the solvent. It also provides a detailed picture of the hydration shell around the molecule.
Dynamical Behavior: Simulations reveal the flexibility of different parts of the molecule. For His-Pro, this could include the rotation of the side chains, while for Cyclo(His-Pro), it could involve the dynamics of the ring puckering.
A study on the interaction of Cyclo(His-Pro) with neurotoxins utilized MD simulations to explore the atomistic behavior and hydrogen bond formation between the DKP ring and the toxins. Similarly, simulations of other dipeptides, such as Ala-Pro in water, have been used to investigate the dynamics of cis-trans isomerization and the influence of different water models on conformational preferences.
| Simulation Parameter | Description | Significance |
| Force Field | Set of parameters (e.g., CHARMM, AMBER) defining the potential energy of the system. | Determines the accuracy of the simulation in representing the physical system. |
| Solvent Model | Explicit (e.g., TIP3P, SPC/E) or implicit representation of the solvent. | Crucial for accurately modeling the behavior of the solute in a physiological environment. |
| Root Mean Square Deviation (RMSD) | Measure of the average distance between the atoms of superimposed structures. | Assesses the conformational stability and convergence of the simulation. |
| Solvation Free Energy | The free energy change of transferring the solute from gas phase to solvent. | Quantifies the thermodynamic favorability of solvation. |
| Radial Distribution Function (g(r)) | Describes how the density of solvent molecules varies as a function of distance from the solute. | Characterizes the structure of the hydration shell around the molecule. |
Dynamics of His-Pro and Cyclo(His-Pro) in Solution
The behavior of His-Pro and Cyclo(His-Pro) in an aqueous environment is crucial for understanding their biological availability and function. Computational studies have explored their stability, conformational preferences, and intrinsic properties in solution.
Cyclo(His-Pro) is a cyclic dipeptide that demonstrates considerable stability under physiological conditions. However, it possesses the ability to undergo hydrolysis to yield its linear forms, His-Pro and Pro-His. This ring-opening process is particularly relevant in acidic environments, such as the stomach, suggesting that dietary Cyclo(His-Pro) can act as a precursor to these linear dipeptides.
Molecular dynamics simulations and DFT have been employed to study the conformational landscape of Cyclo(His-Pro). A ring puckering analysis has indicated a "twist boat" conformation for the central six-membered diketopiperazine (DKP) ring. The orientation and dynamics of the histidine side chain's imidazole (B134444) group have also been a focus of these simulations, revealing its switching propensity and probability of occurrence in different spatial orientations.
Computational studies have also shed light on the reactivity of the linear His-Pro dipeptide. DFT calculations suggest that the quenching activity of His-Pro is relatively poor, which is attributed to the formation of a strong ion-pair between the charged termini of the molecule. This intramolecular interaction appears to shield the nucleophilic character of the imidazole ring, reducing its reactivity. In contrast, its isomer, Pro-His, demonstrates significantly greater quenching activity, a property ascribed to the greater electrophilicity of its iminium intermediate as revealed by DFT calculations.
A variety of computational methods have been utilized to investigate these peptides, each offering unique insights into their molecular behavior.
| Computational Method | Application in His-Pro/Cyclo(His-Pro) Research | Key Findings |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of the Cyclo(His-Pro) DKP ring and imidazole side chain. | Revealed a "twist boat" conformation for the DKP ring and characterized the dynamic behavior of the histidine side chain. |
| Density Functional Theory (DFT) | Investigating the electronic structure and reactivity of His-Pro, Pro-His, and Cyclo(His-Pro). Analyzing quenching mechanisms and electrophilicity. | Explained the enhanced reactivity of Pro-His over l-carnosine and the poor activity of His-Pro due to intramolecular ion-pairing. |
| Monte Carlo Analyses | Exploring the conformational space of Pro-His and its derivatives to identify stable conformations. | Generated optimal molecular conformations for further, more detailed DFT analysis. |
| Polarizable Continuum Model (PCM) | Applied to evaluate the effect of the solvent (water) on the molecular properties and calculations. | Incorporated the influence of the aqueous environment into quantum mechanical calculations. |
Interaction with Membrane Environments or Carrier Proteins
The biological effects of His-Pro and Cyclo(His-Pro) are contingent upon their ability to interact with and traverse cellular membranes, as well as bind to specific proteins. Computational and experimental data have begun to map these interactions.
Cyclo(His-Pro) can be transported across the plasma membrane. Studies have identified that it is a substrate for members of the organic cation/carnitine transporter family, with OCT2 being a notable example. This transport mechanism is critical for its entry into cells to exert its biological functions.
Once inside the cell, Cyclo(His-Pro) interacts with specific proteins. An isothermal shift assay (iTSA), a proteomic mass spectrometry method, was used to identify protein targets. This technique detects shifts in the thermal stability of proteins upon ligand binding. Through this method, the glycolytic enzyme cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1, also known as GAPDH in animals) was identified as a significant binding partner for Cyclo(His-Pro). The binding was further validated using nano-differential scanning fluorimetry and microscale thermophoresis, which also confirmed that Cyclo(His-Pro), but not its linear counterpart Pro-His, inhibits GAPC1 activity.
Further research has indicated the presence of a specific binding carrier for Cyclo(His-Pro) in the brain, with a molecular weight of approximately 70,000. While specific membrane receptors for Cyclo(His-Pro) have not been identified in the brain or pituitary, specific binding to adrenal cortex membranes has been observed.
| Interacting Partner | Molecule | Type of Interaction | Significance |
|---|---|---|---|
| Organic Cation Transporter 2 (OCT2) | Cyclo(His-Pro) | Transport across plasma membrane | Facilitates cellular uptake of Cyclo(His-Pro). |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPC1/GAPDH) | Cyclo(His-Pro) | Binding and enzyme inhibition | Identified as a direct protein target, modulating cellular metabolism. |
| Unnamed Brain Carrier Protein (~70,000 MW) | Cyclo(His-Pro) | Binding/Transport | Suggests a specific transport or carrier mechanism within the central nervous system. |
| Adrenal Cortex Membranes | Cyclo(His-Pro) | Specific Binding | Indicates potential roles and specific interactions in the adrenal gland. |
Future Research Directions and Unexplored Avenues
Elucidation of Remaining Unknown Mechanisms of Action
A significant gap in the current understanding of His-Pro hydrochloride lies in the full elucidation of its mechanisms of action. Early research in the 1980s concluded that, unlike its parent molecule TRH, the metabolite His-Pro was devoid of significant biological activity in the central nervous system and endocrine tests then employed nih.gov. However, the concept of biological activity is highly dependent on the experimental context and the endpoints measured. Many substances initially deemed inactive were later found to possess subtle but important functions.
Future research should revisit the biological activity of His-Pro using modern, high-throughput screening techniques and a broader array of cellular and animal models. It is plausible that His-Pro exerts effects not captured by earlier assays, such as modulating specific intracellular signaling pathways, influencing gene expression, or acting on cell types not previously considered. For many drugs, the precise mechanism of action remains unclear, highlighting the complexity of pharmacology wikipedia.org. Investigating potential neuroprotective, anti-inflammatory, or metabolic regulatory effects could unveil previously unknown functions. Advanced techniques, such as time-resolved crystallography and spectroscopic analyses, which have been used to uncover reaction intermediates and pathways for enzymes, could be adapted to study the interactions of His-Pro at a molecular level oup.com.
Discovery of Novel Biological Targets and Interacting Partners
The biological effects of a molecule are dictated by its interactions with specific cellular components. To date, no definitive high-affinity receptor or biological target has been identified for His-Pro. The discovery of such interacting partners is a critical step toward understanding its potential physiological roles.
Future research efforts should be directed at identifying these targets. Methodologies could include:
Affinity Chromatography and Pull-Down Assays: Using a labeled His-Pro molecule as bait to isolate and identify binding proteins from cell lysates or tissue extracts.
Yeast Two-Hybrid Screening: A genetic method to detect protein-protein interactions.
Computational Docking: Screening large databases of protein structures to predict potential binding partners oup.com.
Cellular Thermal Shift Assay (CETSA): To identify target engagement in living cells.
Potential targets could range from G protein-coupled receptors (GPCRs), which are common drug targets, to ion channels, enzymes, or even nucleic acids acs.orgoup.com. Identifying whether His-Pro binds to novel targets or perhaps modulates the activity of known receptors, such as those for other neuropeptides, is a key area for exploration researchgate.net.
Exploration of Biosynthetic Pathways Beyond TRH Degradation
His-Pro is well-established as a product of TRH degradation by the enzyme TRH-degrading ectoenzyme (TRH-DE). However, it is conceivable that other biosynthetic or metabolic pathways could generate this dipeptide. The existence of alternative production routes would imply that its physiological concentrations are not solely dependent on TRH levels, suggesting functions independent of the TRH system.
Future research could investigate:
Alternative Enzymatic Cleavage: Exploring whether other peptidases can generate His-Pro from different, larger peptide precursors present in various tissues.
Direct Biosynthesis: Investigating the possibility of direct enzymatic synthesis from L-histidine and L-proline, a pathway that would be independent of any precursor peptide. While plants and fungi have extensive amino acid biosynthetic pathways, animal metabolism is more limited, making this a challenging but important area to explore nih.gov.
Gut Microbiome Contribution: Assessing whether gut bacteria can produce His-Pro, which could then be absorbed by the host, adding another layer of complexity to its biological availability.
Understanding the complete picture of His-Pro biosynthesis and metabolism is essential for interpreting its physiological significance in different tissues and under various conditions.
Development of Advanced Analytical Techniques for Low Concentration Detection
A major challenge in studying endogenous small molecules like His-Pro is their typically low concentration in biological fluids and tissues. To accurately quantify its levels and study its pharmacokinetics, highly sensitive and specific analytical methods are required.
While standard techniques like High-Performance Liquid Chromatography (HPLC) are available, future development should focus on enhancing detection limits and throughput nih.gov. Promising directions include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and specificity and is well-suited for detecting trace amounts of small molecules in complex matrices like plasma or soil globalscientificjournal.comapsnet.org.
Advanced Spectrophotometric Methods: Developing novel colorimetric or fluorometric assays based on specific chemical reactions could provide rapid and cost-effective quantification researchgate.netresearchgate.net.
Immunoassays: The development of specific antibodies against His-Pro could enable highly sensitive enzyme-linked immunosorbent assays (ELISAs) for rapid screening of numerous samples.
The table below summarizes and compares potential analytical techniques that could be optimized for this compound detection.
| Analytical Technique | Principle | Potential Advantages for His-Pro Detection | Key Development Areas |
| HPLC-UV nih.gov | Separation by chromatography, detection by UV absorbance. | Robust, well-established, good for purity assessment. | Improving sensitivity through derivatization; optimizing mobile phase for better separation from interfering compounds. |
| LC-MS/MS globalscientificjournal.com | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and specificity; structural confirmation. | Miniaturization for smaller sample volumes; developing stable isotope-labeled internal standards for precise quantification. |
| Spectrophotometry researchgate.net | Measures light absorption after a color-forming reaction. | Simple, rapid, cost-effective. | Discovery of novel, highly specific chromogenic or fluorogenic reagents for His-Pro. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency; requires very small sample volumes. | Enhancing sensitivity of detection (e.g., CE-MS); managing matrix effects. |
| Immunoassay (ELISA) | Detection using specific antibody-antigen binding. | High throughput, very high sensitivity. | Production of high-affinity monoclonal antibodies specific to the His-Pro structure. |
Computational Design of Enhanced Analogues with Specific Biological Activities
Even if His-Pro itself has limited biological activity, its chemical scaffold provides a valuable starting point for the design of novel therapeutic agents. Computational chemistry and computer-aided drug design (CADD) offer powerful tools to create analogues with enhanced stability, target affinity, and specific biological effects nih.govspringernature.com.
Future research in this area should involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: If a biological activity is identified, QSAR models can predict the activity of new analogues based on their chemical structures nih.gov.
Pharmacophore Modeling: Identifying the key chemical features of His-Pro required for any observed biological interaction to guide the design of new molecules.
Molecular Docking: If a biological target is identified, analogues can be computationally docked into the binding site to predict their affinity and binding mode, helping to prioritize which compounds to synthesize oup.com.
Peptidomimetic Design: Modifying the peptide backbone of His-Pro to create non-natural analogues (peptidomimetics) with improved properties, such as resistance to enzymatic degradation and better oral bioavailability researchgate.net.
By systematically modifying the histidine or proline residues, it may be possible to develop potent and selective ligands for various therapeutic targets.
Comparative Studies Across Diverse Organisms and Evolutionary Contexts
Investigating the presence and function of His-Pro across a wide range of species can provide profound insights into its evolutionary history and fundamental biological roles. Such comparative studies could reveal whether His-Pro is a universally conserved molecule or if its functions have diverged over evolutionary time.
Research in this avenue could include:
Metabolomic Profiling: Using advanced analytical techniques (like LC-MS) to screen for the presence of His-Pro in tissues from diverse organisms, from simple invertebrates to various vertebrate species.
Genomic and Proteomic Analysis: Searching for the presence of TRH-like precursor peptides and TRH-degrading enzymes in the genomes and proteomes of different species oup.comnih.gov.
Functional Studies in Model Organisms: If His-Pro is found in model organisms like Drosophila melanogaster or zebrafish, genetic tools can be used to investigate its function in these systems.
Understanding the evolutionary context of His-Pro could help predict its functions in humans and identify new model systems in which to study its biology. For example, discovering a crucial role for His-Pro in a simpler organism could guide the search for analogous functions in mammals.
Q & A
Q. What are the primary molecular mechanisms through which His-Pro hydrochloride exerts cytoprotective effects in neuronal cells?
this compound activates the Nrf2 antioxidant pathway, triggering its nuclear translocation and upregulating antioxidant response element (ARE)-dependent genes such as glutathione peroxidase (Gpx) and glutathione-S-transferase (GSTA-2) . This mechanism reduces oxidative stress markers like reactive oxygen species (ROS) and nitric oxide (NO) while enhancing glutathione (GSH) synthesis. Experimental validation in PC12 cells showed that 50–100 µM this compound pretreatment for 24 hours significantly attenuated H₂O₂-induced apoptosis and calcium overload .
Q. Which standardized experimental methods are recommended for assessing oxidative stress markers in this compound-treated cell models?
- ROS Measurement : Use 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 100 µM, with fluorescence detection at 485/535 nm (excitation/emission). Normalize results to cell viability .
- NO Quantification : Indirectly measure nitrite via the Griess reaction, with absorbance read at 550 nm after 20-minute incubation .
- Calcium Levels : Employ Fura-2 AM (3 µM) with fluorescence ratio (F340/F380) to monitor intracellular Ca²⁺ changes .
- Protein Determination : Use BioRad Assay kits for normalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in Nrf2 activation pathways when this compound is combined with p-38 MAPK inhibitors?
p-38 MAPK inhibitors (e.g., SB203580) reduce Nrf2 nuclear accumulation and downstream gene expression, leading to increased ROS/NO and decreased GSH . To reconcile conflicting results, design experiments with:
- Time-course analyses to identify temporal dependencies of pathway activation.
- Dose titration of inhibitors to distinguish off-target effects.
- Co-monitoring of p-38 phosphorylation and Nrf2 nuclear translocation via Western blot .
Q. What experimental strategies are critical for validating this compound's role in modulating glutathione metabolism under variable oxidative stress conditions?
- Stressors : Test across multiple models (e.g., H₂O₂, paraquat, β-amyloid) to assess context-dependent effects .
- GSH Quantification : Use enzymatic recycling assays with glutathione reductase and DTNB.
- Gene Silencing : Nrf2 siRNA knockdown (100 nM) to confirm dependency of GSH elevation on Nrf2 .
- Inhibitor Studies : Block GSH synthesis (e.g., with buthionine sulfoximine) to isolate His-Pro’s regenerative effects .
Q. How should researchers design dose-response studies to account for this compound's biphasic effects on cell viability in neurotoxic models?
- Range Testing : Use 10–200 µM doses to capture biphasic trends (e.g., 100 µM optimal for H₂O₂ protection, but lower efficacy in paraquat models) .
- Stress-Specific Calibration : Tailor concentrations to the oxidative insult (e.g., 50 µM for glutamate-induced toxicity vs. 100 µM for H₂O₂) .
- Prolonged Exposure : Assess 24–48-hour pretreatment to distinguish acute vs. sustained effects .
Q. What are the implications of polymorphic variations in this compound for experimental reproducibility?
Polymorphic forms (e.g., crystalline vs. amorphous) may alter solubility and bioavailability . To mitigate variability:
- Characterize Batches : Use X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm physical form.
- Solubility Testing : Pre-dissolve in compatible buffers (e.g., Krebs-Ringer-HEPES) to ensure consistent dosing .
Methodological Considerations
Q. What controls and normalization procedures are essential when quantifying Nrf2 nuclear translocation?
- Internal Controls : Use β-actin or lamin B1 for cytoplasmic/nuclear fraction normalization .
- Negative Controls : Include untreated cells and scRNA-transfected samples to exclude siRNA off-target effects .
- Statistical Rigor : Report mean ± SD from ≥3 independent experiments with ANOVA or t-tests for significance .
Q. How can siRNA-mediated Nrf2 silencing be optimized to confirm the specificity of this compound's actions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
